molecular formula C10H11N3O3S2 B2361915 1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione CAS No. 477845-33-3

1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione

Cat. No. B2361915
CAS RN: 477845-33-3
M. Wt: 285.34
InChI Key: ULNUIWZFNLDFRW-WAYWQWQTSA-N
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Description

1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H11N3O3S2 and its molecular weight is 285.34. The purity is usually 95%.
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Scientific Research Applications

Microwave Irradiation in Chemical Reactions

A study explored the reaction of thiazolidin-4-ones, a class of compounds related to 1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione, under microwave irradiation. This research revealed the potential for using microwave irradiation in chemical synthesis, highlighting its efficiency and yield improvement compared to conventional methods (Al-Zaydi, 2010).

Triazine Ring Cleavage and Cycloaddition Reactions

Research in 2020 discussed the cleavage of triazine rings leading to thiazolidine derivatives. This study also examined the 1,3-dipolar cycloaddition reaction of thiazolidine-2,4-dione derivatives, demonstrating their potential in creating diverse chemical structures with potential therapeutic applications (Izmest’ev et al., 2020).

Cyclization Reactions and Hydrobromide Formation

In a study conducted in 2000, researchers investigated the cyclization reactions of certain diones with amines. This work provided insights into the formation of cyclopentenyl hydrobromides, contributing to the understanding of complex cyclization processes in organic chemistry (Šafár̆ et al., 2000).

Cytotoxicity and ROS Generation of Selenium-Containing Compounds

A 2021 study focused on the synthesis of selenium-containing dispiro indolinones. These compounds were found to exhibit cytotoxic activity and increase intracellular reactive oxygen species (ROS), suggesting potential applications in cancer research (Novotortsev et al., 2021).

Antileukemic Properties of Thiazolidinone Derivatives

A research in 2020 synthesized a series of thiazolidinone derivatives and investigated their antileukemic properties. This study highlighted the potential of these compounds in developing new treatments for leukemia (Kryshchyshyn et al., 2020).

properties

IUPAC Name

1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-11(2)5-6-9(16)13(10(17)18-6)12-7(14)3-4-8(12)15/h5H,3-4H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNUIWZFNLDFRW-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=S)S1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)N(C(=S)S1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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